![molecular formula C22H20N2O4 B5303277 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid
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Overview
Description
2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid, also known as MPBP, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. MPBP is a member of the pyrrolidine carboxylic acid family and is structurally similar to other drugs such as piracetam and aniracetam.
Mechanism of Action
The exact mechanism of action of 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid is not fully understood, but it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function and memory formation.
Biochemical and Physiological Effects
2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, improve cognitive function, and enhance memory formation. Additionally, 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid in lab experiments is that it has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Future Directions
There are a number of potential future directions for research on 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its potential use in the treatment of Parkinson's disease. Additionally, there is interest in exploring its potential use in the treatment of schizophrenia and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid involves the reaction of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with pyrrolidine and 1,1'-carbonyldiimidazole in the presence of triethylamine. The resulting product is then treated with benzoic acid to obtain 2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid.
Scientific Research Applications
2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have cognitive-enhancing effects and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2-[1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-14-19(20(23-28-14)15-7-3-2-4-8-15)21(25)24-12-11-16(13-24)17-9-5-6-10-18(17)22(26)27/h2-10,16H,11-13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYWNRJNCCTJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCC(C3)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid |
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